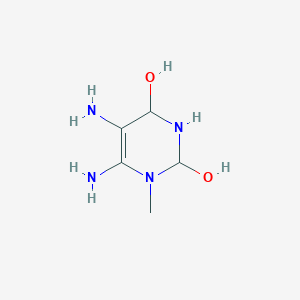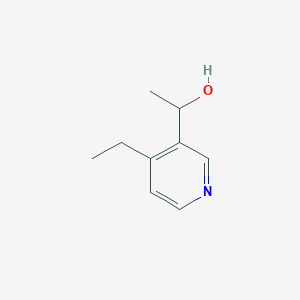
1-(1,1-Dimethylisoindolin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-(1,1-Dimethylisoindolin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1,1-dimethylisoindoline with ethanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
1-(1,1-Dimethylisoindolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,1-Dimethylisoindolin-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s indole structure makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dimethylisoindolin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-(1,1-Dimethylisoindolin-2-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methyl-1H-indol-3-yl)ethanone: This compound has a similar indole structure but with different substituents, leading to variations in its chemical and biological properties.
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: Another indole derivative with distinct substituents, which may result in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
1-(3,3-dimethyl-1H-isoindol-2-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-8-10-6-4-5-7-11(10)12(13,2)3/h4-7H,8H2,1-3H3 |
Clé InChI |
ZQKMQTWPJKHJNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC2=CC=CC=C2C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Octahydro-2H-cyclopenta[b]thiepine](/img/structure/B13112373.png)


![3,4-Dihydro-2H-pyridazino[4,5-b][1,4]oxazin-8(7H)-one](/img/structure/B13112383.png)
![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)



![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)

